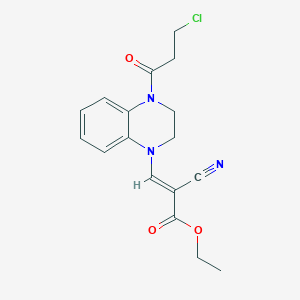

Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate

Description

Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate is a heterocyclic compound featuring a 3,4-dihydroquinoxaline core substituted with a 3-chloropropanoyl group at the 4-position and an ethyl 2-cyanoacrylate moiety at the 1-position. The quinoxaline scaffold is known for its diverse pharmacological applications, including antitumor, antimicrobial, and kinase inhibitory activities .

Properties

Molecular Formula |

C17H18ClN3O3 |

|---|---|

Molecular Weight |

347.8 g/mol |

IUPAC Name |

ethyl (E)-3-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]-2-cyanoprop-2-enoate |

InChI |

InChI=1S/C17H18ClN3O3/c1-2-24-17(23)13(11-19)12-20-9-10-21(16(22)7-8-18)15-6-4-3-5-14(15)20/h3-6,12H,2,7-10H2,1H3/b13-12+ |

InChI Key |

RVHCRFPJSKYOMB-OUKQBFOZSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/N1CCN(C2=CC=CC=C21)C(=O)CCCl)/C#N |

Canonical SMILES |

CCOC(=O)C(=CN1CCN(C2=CC=CC=C21)C(=O)CCCl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate typically involves multiple steps:

Formation of 3-chloropropionyl chloride: This can be prepared from β-propiolactone and thionyl chloride.

Synthesis of the quinoxaline derivative: The quinoxaline ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.

Coupling reactions: The final step involves coupling the quinoxaline derivative with the cyanoacrylate group under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloropropanoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.

Acylation: The acyl group can be used in acylation reactions to introduce new functional groups.

Common Reagents and Conditions

Thionyl chloride: Used in the preparation of 3-chloropropionyl chloride.

Acidic conditions: Required for the cyclization of quinoxaline derivatives.

Microwave-assisted synthesis: Enhances reaction rates and yields.

Major Products

Heterocyclic compounds: Formed through cyclization reactions.

Substituted derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of dihydroquinoxaline compounds exhibit anticancer activity. Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate has been studied for its ability to inhibit cancer cell proliferation. In a study evaluating various quinoxaline derivatives, it was found that compounds with similar structures demonstrated significant cytotoxic effects against different cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Quinoxaline derivatives have been reported to exhibit activity against various bacterial strains. Preliminary studies could investigate the effectiveness of this compound against common pathogens, contributing to the development of new antimicrobial agents .

Materials Science

Polymerization Applications

this compound can be utilized in polymer synthesis. Its cyanoacrylate group allows for rapid polymerization under appropriate conditions, making it suitable for creating adhesives and coatings. The incorporation of quinoxaline moieties may enhance the thermal and mechanical properties of the resulting polymers, leading to applications in coatings and composite materials .

Agricultural Chemistry

Pesticide Development

The compound's structure may lend itself to the development of novel pesticides. The increasing need for environmentally friendly pest control solutions aligns with the potential use of such chemical compounds derived from natural products. This compound could be explored for its efficacy as a botanical pesticide or as a lead compound in designing new agrochemicals that target specific pests while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study focusing on quinoxaline derivatives demonstrated that specific substitutions on the quinoxaline ring led to enhanced anticancer activity. This compound was included in a series of tests where it showed promising results against breast cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Study 2: Polymer Applications

In an experimental setup for synthesizing new polymeric materials, this compound was used as a monomer. The resulting polymers exhibited improved mechanical strength and thermal stability compared to conventional cyanoacrylate polymers, suggesting its utility in high-performance applications.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate involves its interaction with molecular targets through its functional groups. The cyanoacrylate group can participate in polymerization reactions, while the quinoxaline ring can interact with biological targets through π-π stacking and hydrogen bonding . The chloropropanoyl group can undergo nucleophilic substitution, leading to the formation of active intermediates .

Comparison with Similar Compounds

Key Observations :

- The 3-chloropropanoyl group in the target compound may enhance reactivity toward nucleophiles compared to benzothiazole or pyrazole substituents.

Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be drawn from analogs:

The target compound’s chloroacyl group may lower solubility in aqueous media compared to the benzothiazole derivative, which benefits from aromatic NH groups for solvation.

Biological Activity

Ethyl 3-(4-(3-chloropropanoyl)-3,4-dihydroquinoxalin-1(2H)-yl)-2-cyanoacrylate is a complex organic compound that belongs to the cyanoacrylate family. This compound has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 347.8 g/mol. The compound features a dihydroquinoxaline scaffold, which is known for its diverse biological activities.

Structural Formula

The structural representation can be summarized as follows:

Synthesis

The synthesis of this compound typically involves the acylation of dihydroquinoxaline derivatives with chloroacetic acid derivatives followed by the introduction of the ethyl cyanoacrylate moiety. This multi-step synthetic route allows for the incorporation of various substituents that can influence biological activity.

Pharmacological Effects

The biological activity of this compound has been explored in several studies, focusing primarily on its neuropharmacological effects. Key findings from various studies include:

- Neuroprotective Effects : Research indicates that derivatives of dihydroquinoxaline exhibit neuroprotective properties. For instance, compounds similar to this compound have shown promise in models of neurodegenerative diseases by inhibiting neuronal apoptosis and promoting cell survival .

- Analgesic Activity : Some studies report analgesic properties associated with quinoxaline derivatives. The mechanism may involve modulation of pain pathways through interactions with neurotransmitter systems .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Preliminary data indicate that it may inhibit the growth of various bacterial strains, although further investigations are needed to confirm these effects.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

- Neuropharmacological Evaluation : A study conducted on a series of quinoxaline derivatives demonstrated significant neuropharmacological effects in rodent models, including reduced anxiety-like behavior and improved cognitive function .

- Antinociceptive Studies : In a controlled experiment assessing pain response in animal models, derivatives exhibited significant antinociceptive activity comparable to standard analgesics, suggesting their potential as therapeutic agents for pain management .

Comparative Biological Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.